molecular formula C11H6F2O2S B7815896 2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)-

2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)-

Cat. No.: B7815896
M. Wt: 240.23 g/mol
InChI Key: BZMIRENONUYABD-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)- is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a carboxylic acid group at the second position of the thiophene ring and a 2,4-difluorophenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)- typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via the Vilsmeier-Haack reaction, where a formyl group is first introduced and then oxidized to a carboxylic acid.

    Attachment of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be attached through a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid derivative of the 2,4-difluorophenyl group with a halogenated thiophene derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and efficient catalytic systems for the Suzuki coupling to ensure high yields and purity.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed for reduction reactions.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of esters, amides, or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,4-difluorophenyl group can enhance its binding affinity and specificity towards certain targets, influencing pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

    2-Thiophenecarboxylicacid: Lacks the 2,4-difluorophenyl group, resulting in different chemical and biological properties.

    5-Phenyl-2-thiophenecarboxylicacid: Contains a phenyl group instead of a 2,4-difluorophenyl group, affecting its reactivity and applications.

    2-Thiophenecarboxylicacid, 5-(4-fluorophenyl)-: Contains a single fluorine atom, which may alter its electronic properties compared to the difluorinated derivative.

Uniqueness: The presence of the 2,4-difluorophenyl group in 2-Thiophenecarboxylicacid, 5-(2,4-difluorophenyl)- imparts unique electronic and steric properties, making it distinct from other thiophene derivatives

Properties

IUPAC Name

5-(2,4-difluorophenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2O2S/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMIRENONUYABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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